2-Phenylpiperidin-4-one hydrochloride

Catalog No.
S3174908
CAS No.
1245648-13-8; 193201-69-3
M.F
C11H14ClNO
M. Wt
211.69
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylpiperidin-4-one hydrochloride

CAS Number

1245648-13-8; 193201-69-3

Product Name

2-Phenylpiperidin-4-one hydrochloride

IUPAC Name

2-phenylpiperidin-4-one;hydrochloride

Molecular Formula

C11H14ClNO

Molecular Weight

211.69

InChI

InChI=1S/C11H13NO.ClH/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H

InChI Key

QFGWZXKRGKBJQR-UHFFFAOYSA-N

SMILES

C1CNC(CC1=O)C2=CC=CC=C2.Cl

Solubility

not available

2-Phenylpiperidin-4-one hydrochloride has the molecular formula C11H14ClNOC_{11}H_{14}ClNO and is recognized as a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for biological and chemical applications .

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring, often employing alkyl halides or acyl chlorides under acidic or basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 2-Phenylpiperidin-4-one hydrochloride is primarily associated with its potential as an enzyme inhibitor and receptor ligand. It may modulate various biological pathways by interacting with specific molecular targets. For instance, it has been studied for its ability to inhibit certain enzymes, which could be relevant in therapeutic contexts such as pain management or neurological disorders .

The synthesis of 2-Phenylpiperidin-4-one hydrochloride typically involves the cyclization of phenylacetonitrile with 4-piperidone under acidic conditions. The process can be summarized as follows:

  • Starting Materials: Phenylacetonitrile and 4-piperidone.
  • Catalyst: Hydrochloric acid is used to facilitate the reaction.
  • Reaction Conditions: The reaction is conducted under reflux conditions to ensure complete cyclization.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield, allowing for precise control over reaction parameters .

2-Phenylpiperidin-4-one hydrochloride finds diverse applications across several fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of drugs targeting neurological disorders and pain relief.
  • Research: The compound is utilized in studies related to enzyme inhibition and receptor interactions.
  • Fine Chemicals Production: It plays a role in the manufacturing of specialty materials and agrochemicals .

Several compounds are structurally or functionally similar to 2-Phenylpiperidin-4-one hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-PiperidoneKetone derivativePrecursor for various piperidine derivatives
2-PhenylpiperidinePiperidine derivativeDifferent pharmacological properties
N-PhenylpiperidinePiperidine derivativeDistinct chemical and biological activities

Uniqueness: 2-Phenylpiperidin-4-one hydrochloride stands out due to its specific structural features that allow for diverse chemical reactivity and its role as an intermediate in complex molecule synthesis. Its ability to undergo multiple types of reactions makes it invaluable in both research and industrial contexts .

Dates

Modify: 2023-07-25

Explore Compound Types